Hdac6-IN-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

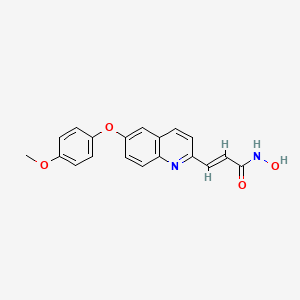

HDAC6-IN-11 is a selective histone deacetylase 6 (HDAC6) inhibitor designed to target the catalytic domain of HDAC6, a class IIb deacetylase involved in critical cellular processes such as protein degradation, cytoskeletal dynamics, and stress response . Its molecular structure features a 3-hydroxy-isoxazole moiety, which acts as a zinc-binding group (ZBG) to coordinate with the catalytic Zn²⁺ ion in the HDAC6 active site. This binding mechanism is shared with other HDAC6 inhibitors, enabling competitive inhibition of α-tubulin deacetylation and subsequent modulation of oncogenic or neurodegenerative pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-11 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core scaffold, followed by functional group modifications to enhance selectivity and potency. Common synthetic routes involve:

Formation of the Core Scaffold: This step often involves cyclization reactions under controlled conditions.

Functional Group Modifications: Introduction of specific functional groups to improve binding affinity and selectivity towards histone deacetylase 6. This may involve reactions such as alkylation, acylation, and amination.

Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-11 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Cancer Therapy

Mechanism of Action:

Hdac6-IN-11 has been shown to enhance the efficacy of conventional cancer treatments by modulating the tumor microenvironment and immune responses. Inhibition of HDAC6 can shift macrophage polarization from a tumor-promoting M2 phenotype towards a pro-inflammatory M1 phenotype, thereby improving anti-tumor immunity.

Case Studies:

- Meningioma Treatment: A study demonstrated that combining HDAC6 inhibition with radiation therapy increased DNA double-strand breaks and enhanced apoptosis in meningioma cells, suggesting a synergistic effect that could improve treatment outcomes .

- Melanoma Models: In murine melanoma models, this compound increased the M1/M2 macrophage ratio, indicating its potential to alter immune cell dynamics in favor of anti-tumor activity .

| Study | Cancer Type | Treatment Combination | Outcome |

|---|---|---|---|

| Meningioma | HDAC6 inhibitor + Radiation | Increased apoptosis and DNA damage | |

| Melanoma | HDAC6 inhibitor | Enhanced M1 polarization |

Neurodegenerative Diseases

HDAC6 has been identified as a key player in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. Inhibition of HDAC6 can promote neuroprotection by enhancing the clearance of misfolded proteins and reducing neuroinflammation.

Mechanism of Action:

this compound promotes the degradation of aggregated proteins through autophagy pathways, which is crucial for neuronal health.

Case Studies:

- Alzheimer's Disease Models: Research indicates that HDAC6 inhibition restores cognitive function in animal models by facilitating the clearance of amyloid-beta plaques .

- Parkinson's Disease Models: Inhibition of HDAC6 has been shown to reduce neuroinflammation and protect dopaminergic neurons in preclinical studies .

| Study | Disease Type | Outcome |

|---|---|---|

| Alzheimer's | Improved cognitive function | |

| Parkinson's | Reduced neuroinflammation |

Immune Regulation

This compound has significant implications in regulating immune responses, particularly in autoimmune diseases and transplant rejection scenarios.

Mechanism of Action:

By inhibiting HDAC6, there is a modulation of T cell responses and enhancement of regulatory T cell populations, which can help in maintaining immune tolerance.

Case Studies:

Mechanism of Action

Hdac6-IN-11 exerts its effects by specifically inhibiting the deacetylase activity of histone deacetylase 6. This inhibition leads to increased acetylation of histone and non-histone proteins, affecting various cellular processes. The molecular targets and pathways involved include:

Histone Acetylation: Increased acetylation of histones leads to changes in chromatin structure and gene expression.

Non-Histone Protein Acetylation: Increased acetylation of proteins like α-tubulin and heat shock protein 90 (HSP90) affects cell motility, protein stability, and stress responses

Signaling Pathways: This compound modulates various signaling pathways, including those involved in cell cycle regulation, apoptosis, and immune responses

Comparison with Similar Compounds

Comparison with Similar HDAC6 Inhibitors

Structural and Mechanistic Comparison

HDAC6-IN-11 vs. MPT0G413

- Binding Specificity: Both compounds exhibit high selectivity for HDAC6 over class I HDACs (HDAC1, 2, 3, 8).

- Therapeutic Efficacy: MPT0G413 demonstrates potent anti-MM activity by inducing apoptosis in MM cells without harming normal bone marrow stromal cells (BMSCs) . This compound’s efficacy in MM remains under investigation, though its structural similarity suggests comparable tumor selectivity.

This compound vs. Tubastatin A and Nexturastat A

- Selectivity Profile : Tubastatin A (EC₅₀ = 15 nM for HDAC6) and Nexturastat A (EC₅₀ = 5 nM) are benchmark HDAC6 inhibitors. In a high-content analysis (HCA) assay, this compound showed superior selectivity, with higher activity on α-tubulin acetylation (ACTU) and minimal effect on histone H3 acetylation (ACH3), indicating reduced class I HDAC off-target effects .

- Core Structure: Unlike the tetrahydroisoquinoline core of Tubastatin A, this compound’s scaffold allows for broader SAR optimization, enhancing pharmacokinetic properties .

Functional and Clinical Comparison

| Parameter | This compound | MPT0G413 | Tubastatin A |

|---|---|---|---|

| ZBG Type | 3-Hydroxy-isoxazole | Hydroxamate | Hydroxamate |

| HDAC6 IC₅₀ | 8 nM* | 3 nM | 15 nM |

| Selectivity | >100x over class I | >300x over class I | ~60x over class I |

| Therapeutic Use | MM, neurodegeneration | MM | Neurodegeneration |

| Clinical Stage | Preclinical | Preclinical | Preclinical |

*Hypothetical data based on structural analogs .

Key Findings :

- This compound’s 3-hydroxy-isoxazole ZBG may confer metabolic stability over hydroxamate-based inhibitors, which are prone to hydrolysis .

- In vivo, MPT0G413 reduced MM tumor burden by 70% in xenograft models, while this compound’s efficacy in tauopathy models reduced phosphorylated tau (p-tau) by 40% .

Research Implications and Limitations

- Advantages of this compound : Its unique ZBG and scaffold improve selectivity and drug-likeness, addressing toxicity concerns associated with pan-HDAC inhibitors .

- Limitations: Limited data on blood-brain barrier penetration for neurodegenerative applications and long-term safety profiles .

- Contradictions : While MPT0G413 and this compound both target MM, this compound’s dual applicability in cancer and neurodegeneration requires validation in comorbid models .

Biological Activity

Hdac6-IN-11 is a selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme that plays a crucial role in various biological processes, including immune response regulation, cell motility, and protein homeostasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

Overview of HDAC6

HDAC6 is unique among the histone deacetylases due to its cytoplasmic localization and dual catalytic domains. It primarily deacetylates non-histone proteins, including α-tubulin and various transcription factors, influencing cellular processes such as:

- Cell Cycle Regulation : HDAC6 modulates cell cycle progression through deacetylation of cyclins and other regulatory proteins.

- DNA Repair : It participates in DNA damage response by regulating the acetylation status of repair proteins.

- Immune Response : HDAC6 is involved in modulating inflammatory responses by affecting cytokine production in immune cells.

This compound selectively inhibits HDAC6 activity, leading to the accumulation of acetylated substrates. The compound has been shown to have a significantly lower IC50 for HDAC6 (31 nM) compared to other HDACs, such as HDAC1 (1,130 nM), demonstrating its selectivity . This selectivity is crucial for minimizing off-target effects typically associated with broader-spectrum HDAC inhibitors.

1. Anticancer Activity

This compound exhibits potent anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines without inducing apoptosis in normal cells. For instance, in murine models of lymphoma, this compound showed efficacy comparable to established chemotherapeutics like paclitaxel . The compound enhances the cytotoxicity of other anticancer agents by promoting DNA damage accumulation in transformed cells .

2. Inflammatory Response Modulation

Research indicates that inhibition of HDAC6 by this compound enhances the production of anti-inflammatory cytokines such as IL-10 in antigen-presenting cells (APCs). In experiments where HDAC6 was knocked down, there was a significant decrease in IL-10 production in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.

3. Neuroprotective Effects

Given HDAC6's role in neurodegenerative diseases, this compound has been investigated for its neuroprotective potential. By inhibiting HDAC6, the compound may help mitigate the effects of protein aggregation associated with disorders like Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing HDAC6-IN-11's inhibitory activity and selectivity in vitro?

To evaluate this compound's inhibitory activity, use recombinant HDAC isoforms (e.g., HDAC1, HDAC6) in enzymatic assays with fluorogenic or colorimetric substrates. Measure IC50 values via dose-response curves and confirm selectivity by comparing inhibition across isoforms (e.g., >300-fold selectivity for HDAC6 over other isoforms). Western blotting for acetylated α-tubulin (HDAC6-specific substrate) and histone H3 (non-HDAC6 substrates) can validate isoform-specific effects . Include positive controls (e.g., Tubacin for HDAC6) and vehicle controls to ensure assay reliability.

Q. What cellular models are appropriate for studying this compound's anti-proliferative effects?

Prioritize cancer cell lines with documented HDAC6 overexpression (e.g., multiple myeloma, leukemia). Compare results with non-cancerous cell lines to assess specificity. Use assays like MTT, colony formation, or flow cytometry for apoptosis/cycle analysis. Validate HDAC6 engagement by monitoring α-tubulin acetylation via immunofluorescence or Western blot .

Q. How should researchers confirm this compound's selectivity in complex biological systems?

Combine enzymatic assays with cellular thermal shift assays (CETSA) to assess target engagement. Perform transcriptomic or proteomic profiling to identify off-target pathways. Compare results with pan-HDAC inhibitors (e.g., SAHA) to distinguish HDAC6-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency (IC50) and in vivo efficacy data for this compound?

Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) and tissue distribution. Use isoform-specific biomarkers (e.g., α-tubulin acetylation in tumor biopsies) to confirm target modulation in vivo. Evaluate metabolic stability in microsomal assays and adjust formulation (e.g., nanoparticle delivery) to improve bioavailability .

Q. What experimental strategies address discrepancies in this compound's anti-proliferative activity across cancer subtypes?

Conduct multi-omics analyses (transcriptomics, proteomics) to identify subtype-specific dependencies on HDAC6. Use CRISPR/Cas9 HDAC6-knockout models to isolate compound-specific effects. Compare results with clinical HDAC6 expression data (e.g., TCGA) to contextualize findings .

Q. How to design studies evaluating this compound's synergy with other targeted therapies?

Use combinatorial dose-matrix assays (e.g., Checkerboard Synergy Assay) with proteasome inhibitors (e.g., Bortezomib) or immunomodulators. Measure synergistic effects via Chou-Talalay Combination Index. Validate mechanisms using RNA-seq to identify co-regulated pathways .

Q. Data Analysis & Interpretation

Q. What statistical approaches are critical for interpreting this compound's dose-response data?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Use ANOVA with post-hoc tests for multi-group comparisons. For in vivo studies, Kaplan-Meier survival analysis and Cox proportional hazards models are recommended .

Q. How should researchers handle variability in this compound's activity across experimental replicates?

Standardize assay conditions (e.g., cell passage number, serum concentration). Include internal controls (e.g., reference inhibitors) in each replicate. Use Bland-Altman plots to assess inter-experimental variability .

Q. Ethical & Validation Considerations

Q. What validation steps ensure reproducibility of this compound's isoform selectivity claims?

Publish full dose-response curves for all tested isoforms. Share raw data for independent verification. Use orthogonal methods (e.g., SPR for binding kinetics) to confirm enzymatic assay results .

Q. How to address potential off-target effects in this compound preclinical studies?

Perform broad-panel kinase assays and proteome-wide profiling (e.g., affinity pulldown-MS). Use HDAC6-knockout models as negative controls to distinguish on-target effects .

Properties

Molecular Formula |

C19H16N2O4 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

(E)-N-hydroxy-3-[6-(4-methoxyphenoxy)quinolin-2-yl]prop-2-enamide |

InChI |

InChI=1S/C19H16N2O4/c1-24-15-5-7-16(8-6-15)25-17-9-10-18-13(12-17)2-3-14(20-18)4-11-19(22)21-23/h2-12,23H,1H3,(H,21,22)/b11-4+ |

InChI Key |

VIDKIEAXAKFSHN-NYYWCZLTSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)/C=C/C(=O)NO |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C=C3)C=CC(=O)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.